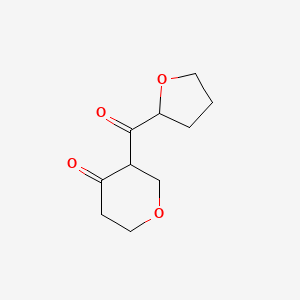![molecular formula C14H11BrN2 B13668355 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/no-structure.png)
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with a suitable brominated precursor. One common method is the condensation reaction between 2-aminopyridine and 2-bromobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce corresponding oxides.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-cancer, anti-inflammatory, and anti-viral activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play a crucial role in binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and methyl substituents.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
8-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom but has the methyl group.
Uniqueness
The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s biological activity and binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C14H11BrN2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,1H3 |
Clé InChI |
FLRACHLPIUFCEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
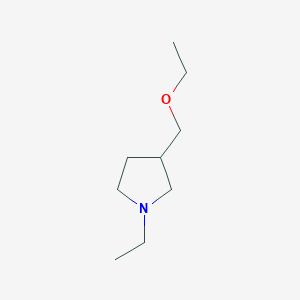
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
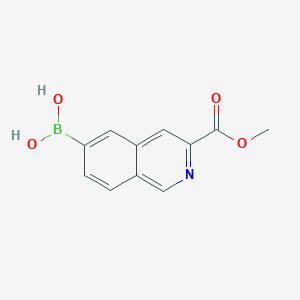

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)

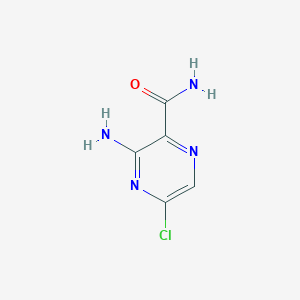
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
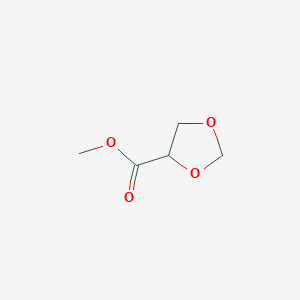
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
